molecular formula C14H15ClN2O2S B8813075 1-((6-Chloronaphthalen-2-yl)sulfonyl)piperazine CAS No. 203521-17-9

1-((6-Chloronaphthalen-2-yl)sulfonyl)piperazine

Cat. No. B8813075
Key on ui cas rn: 203521-17-9
M. Wt: 310.8 g/mol
InChI Key: FMLPGZYYCBFFLU-UHFFFAOYSA-N
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Patent
US06660739B1

Procedure details

To a stirring suspension of 1-Boc-4-(6-chloro-naphthalen-2-ylsulfonyl)piperazine (2.8g, 6.8 mmol) in dioxane (50 mL) was added 4 M HCl in dioxane (5 mL, 40 mmol). After stirring overnight at room temperature, the solvent was evaporated in vacuo, and the residue was dissolved in water. The aqueous phase was and made basic with 5 N NaOH and extracted twice with ethyl acetate. The combined extracts were washed with water and brine, then dried over sodium sulfate and evaporated to 2.1 g (100%) solid.
Name
1-Boc-4-(6-chloro-naphthalen-2-ylsulfonyl)piperazine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([S:14]([C:17]2[CH:26]=[CH:25][C:24]3[C:19](=[CH:20][CH:21]=[C:22]([Cl:27])[CH:23]=3)[CH:18]=2)(=[O:16])=[O:15])[CH2:10][CH2:9]1)(OC(C)(C)C)=O.Cl>O1CCOCC1>[Cl:27][C:22]1[CH:23]=[C:24]2[C:19](=[CH:20][CH:21]=1)[CH:18]=[C:17]([S:14]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)(=[O:15])=[O:16])[CH:26]=[CH:25]2

Inputs

Step One
Name
1-Boc-4-(6-chloro-naphthalen-2-ylsulfonyl)piperazine
Quantity
2.8 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)S(=O)(=O)C1=CC2=CC=C(C=C2C=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to 2.1 g (100%) solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C2C=CC(=CC2=CC1)S(=O)(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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